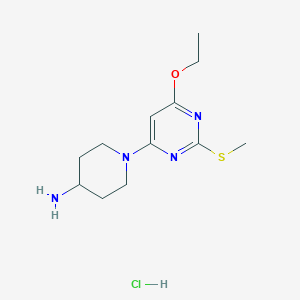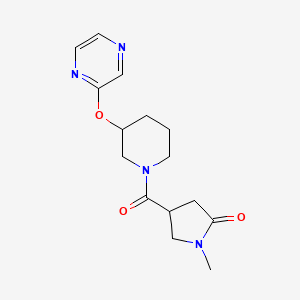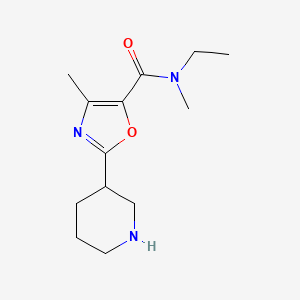![molecular formula C19H15ClFN5O3S B2840915 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-33-6](/img/structure/B2840915.png)
3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzenesulfonamides and features various functional groups, making it a subject of interest for developing novel therapeutic agents.
Mechanism of Action
Target of Action
It’s known that both indole and triazole derivatives, which are structural components of this compound, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and triazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known biological activities of indole and triazole derivatives , it can be inferred that this compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves a multi-step process:
Preparation of Intermediate Compounds: : Starting with commercially available starting materials, the first step is the synthesis of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediate through cyclization reactions.
Functional Group Introductions:
Sulfonamide Formation: : The final step includes the formation of the benzenesulfonamide moiety by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow processes may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound typically involves hydrogenation reactions in the presence of catalysts like palladium on carbon.
Substitution: : The compound undergoes nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Palladium on carbon, sodium borohydride
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions, but they typically involve the modification of the functional groups present on the molecule.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Potential therapeutic agent due to its unique structural features and biological activity.
Industry: : Employed in the development of new materials with specific properties.
Comparison with Similar Compounds
When compared with other benzenesulfonamide derivatives, 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups and their positions on the benzene ring, which impart distinct chemical properties and biological activities.
List of Similar Compounds
3-chloro-4-fluorobenzenesulfonamide
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-15-12-14(6-7-16(15)21)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-2-1-3-5-13/h1-9,12,22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGAUAQZBPJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

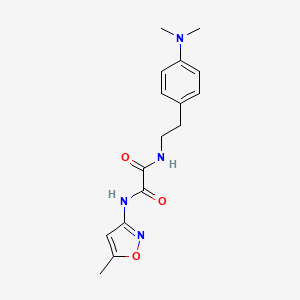
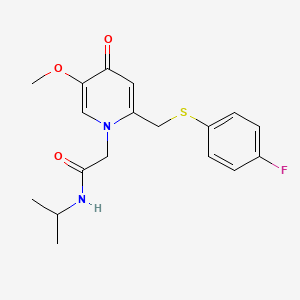
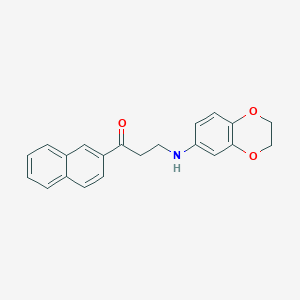
![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2840839.png)
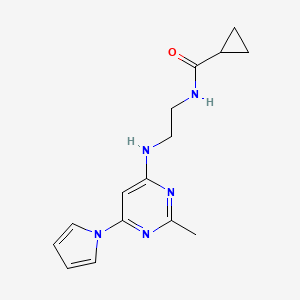
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)
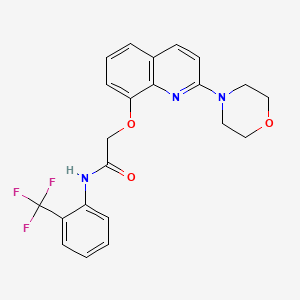

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)
